![molecular formula C23H19N3OS B449925 N-[4-(4-BIPHENYLYL)-1,3-THIAZOL-2-YL]-N'-(4-METHYLPHENYL)UREA](/img/structure/B449925.png)
N-[4-(4-BIPHENYLYL)-1,3-THIAZOL-2-YL]-N'-(4-METHYLPHENYL)UREA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-([1,1’-Biphenyl]-4-yl)thiazol-2-yl)-3-(p-tolyl)urea is a complex organic compound that features a thiazole ring, a biphenyl group, and a p-tolyl group
Métodos De Preparación
The synthesis of 1-(4-([1,1’-Biphenyl]-4-yl)thiazol-2-yl)-3-(p-tolyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the biphenyl group: The biphenyl group can be introduced through a Suzuki coupling reaction between a halogenated thiazole derivative and a boronic acid derivative of biphenyl.
Formation of the urea linkage: The final step involves the reaction of the thiazole-biphenyl intermediate with an isocyanate derivative of p-tolyl to form the desired urea compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Análisis De Reacciones Químicas
1-(4-([1,1’-Biphenyl]-4-yl)thiazol-2-yl)-3-(p-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid.
Reduction: The biphenyl group can be reduced under catalytic hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., palladium on carbon for hydrogenation), and nucleophiles (e.g., amines for substitution reactions). Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-([1,1’-Biphenyl]-4-yl)thiazol-2-yl)-3-(p-tolyl)urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.
Industry: The compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 1-(4-([1,1’-Biphenyl]-4-yl)thiazol-2-yl)-3-(p-tolyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole ring and biphenyl group can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, contributing to its binding affinity and specificity.
Comparación Con Compuestos Similares
1-(4-([1,1’-Biphenyl]-4-yl)thiazol-2-yl)-3-(p-tolyl)urea can be compared with other similar compounds, such as:
4,4’-bis[N-(p-tolyl)-N-phenylamino] biphenyl: This compound also features a biphenyl group and p-tolyl groups, but lacks the thiazole ring and urea linkage.
N-(4-P-TOLYL-THIAZOL-2-YL)-BENZAMIDE: This compound contains a thiazole ring and p-tolyl group, but has a benzamide linkage instead of a urea linkage.
The uniqueness of 1-(4-([1,1’-Biphenyl]-4-yl)thiazol-2-yl)-3-(p-tolyl)urea lies in its combination of structural features, which may confer distinct chemical and biological properties compared to these similar compounds.
Propiedades
Fórmula molecular |
C23H19N3OS |
|---|---|
Peso molecular |
385.5g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-3-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]urea |
InChI |
InChI=1S/C23H19N3OS/c1-16-7-13-20(14-8-16)24-22(27)26-23-25-21(15-28-23)19-11-9-18(10-12-19)17-5-3-2-4-6-17/h2-15H,1H3,(H2,24,25,26,27) |
Clave InChI |
OURQFDAOKILHNH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


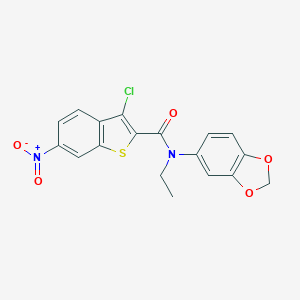

![ethyl 2-{[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B449846.png)
![N-(4-chloro-2-nitrophenyl)-4-[(4-chlorophenoxy)methyl]benzamide](/img/structure/B449849.png)
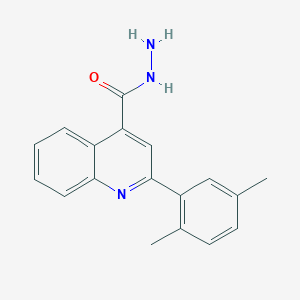
![N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-(1,1,2,2-tetrafluoroethoxy)benzohydrazide](/img/structure/B449857.png)
![2-{2-ethoxy-4-[(E)-{2-[(2-methylquinolin-4-yl)carbonyl]hydrazinylidene}methyl]phenoxy}acetamide](/img/structure/B449858.png)
![4-[3-(N-nonanoylethanehydrazonoyl)anilino]-4-oxobutanoic acid](/img/structure/B449861.png)
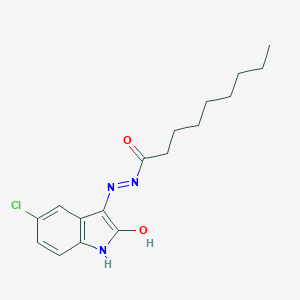
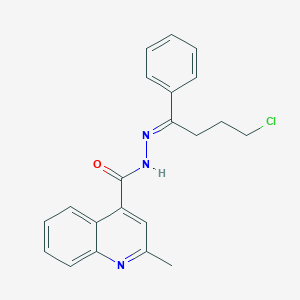
![N'-[3-(2-furyl)-2-methyl-2-propenylidene]-4-(1,1,2,2-tetrafluoroethoxy)benzohydrazide](/img/structure/B449866.png)
![3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2-furylmethyl)acrylamide](/img/structure/B449872.png)
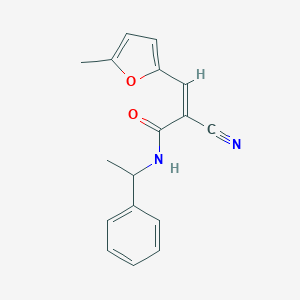
![5-[(3,4-dimethylphenoxy)methyl]-N-(3-methoxy-5-nitrophenyl)furan-2-carboxamide](/img/structure/B449875.png)
